Cas no 1114808-93-3 (2-Benzyloxy-4-bromotoluene)
2-Benzyloxy-4-bromotoluene Chemical and Physical Properties
Names and Identifiers
-
- 2-(Benzyloxy)-4-bromo-1-methylbenzene
- 1-Benzyloxy-5-bromo-2-methylbenzene
- 4-bromo-1-methyl-2-phenylmethoxybenzene
- 2-BENZYLOXY-4-BROMOTOLUENE
- NZTWVEOFPMJZJK-UHFFFAOYSA
- CS-0440897
- NZTWVEOFPMJZJK-UHFFFAOYSA-
- InChI=1/C14H13BrO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
- 1114808-93-3
- AKOS015839418
- AM86309
- SCHEMBL15197125
- DTXSID90678994
- N10240
- DB-364153
- A894731
- MFCD11520656
- NZTWVEOFPMJZJK-UHFFFAOYSA-N
- BS-26027
- 2-Benzyloxy-4-bromotoluene
-
- MDL: MFCD11520656
- Inchi: 1S/C14H13BrO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
- InChI Key: NZTWVEOFPMJZJK-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C)=C(C=1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 276.01500
- Monoisotopic Mass: 276.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23000
- LogP: 4.33650
2-Benzyloxy-4-bromotoluene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Benzyloxy-4-bromotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B291550-100mg |
2-Benzyloxy-4-bromotoluene |
1114808-93-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B291550-250mg |
2-Benzyloxy-4-bromotoluene |
1114808-93-3 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B291550-500mg |
2-Benzyloxy-4-bromotoluene |
1114808-93-3 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B291550-1g |
2-Benzyloxy-4-bromotoluene |
1114808-93-3 | 1g |
$ 98.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | D625275-1g |
2-(benzyloxy)-4-bromo-1-methylbenzene |
1114808-93-3 | 97% | 1g |
$200 | 2023-09-03 | |
| abcr | AB310987-1 g |
2-Benzyloxy-4-bromotoluene, 98%; . |
1114808-93-3 | 98% | 1 g |
€93.00 | 2023-07-19 | |
| abcr | AB310987-5 g |
2-Benzyloxy-4-bromotoluene, 98%; . |
1114808-93-3 | 98% | 5 g |
€161.00 | 2023-07-19 | |
| abcr | AB310987-25 g |
2-Benzyloxy-4-bromotoluene, 98%; . |
1114808-93-3 | 98% | 25 g |
€441.50 | 2023-07-19 | |
| abcr | AB310987-100 g |
2-Benzyloxy-4-bromotoluene, 98%; . |
1114808-93-3 | 98% | 100 g |
€1,036.50 | 2023-07-19 | |
| Alichem | A019088473-25g |
2-(Benzyloxy)-4-bromo-1-methylbenzene |
1114808-93-3 | 95% | 25g |
$400.00 | 2023-09-04 |
2-Benzyloxy-4-bromotoluene Suppliers
2-Benzyloxy-4-bromotoluene Related Literature
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-Benzyloxy-4-bromotoluene
Introduction to 2-Benzyloxy-4-bromotoluene (CAS No. 1114808-93-3)
2-Benzyloxy-4-bromotoluene, identified by the Chemical Abstracts Service Number (CAS No.) 1114808-93-3, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a benzyloxy group and a brominated toluene backbone, has garnered attention due to its versatile applications in the development of novel agrochemicals, pharmaceuticals, and specialty chemicals. The structural motif of this molecule, combining aromaticity with functional substituents, makes it a valuable building block for further chemical transformations.
The synthesis of 2-Benzyloxy-4-bromotoluene typically involves selective bromination of toluene followed by nucleophilic substitution with benzyl alcohol. This methodological approach ensures high regioselectivity, yielding the desired product with minimal byproducts. The presence of both bromine and benzyloxy groups provides multiple reaction sites, enabling further derivatization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, 2-Benzyloxy-4-bromotoluene has been explored in the context of drug discovery and development. Its brominated aromatic core is a common feature in many bioactive molecules, where it serves as a scaffold for interactions with biological targets. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on various enzymes and receptors. The benzyloxy group, on the other hand, can enhance solubility and metabolic stability, making it an attractive moiety for pharmacokinetic optimization.
One notable application of 2-Benzyloxy-4-bromotoluene is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently implicated in diseases such as cancer. By modifying the aromatic ring with electron-withdrawing groups like bromine, researchers can fine-tune the binding affinity and selectivity of kinase inhibitors. Additionally, the benzyloxy group can be further functionalized to introduce additional pharmacophores that enhance binding interactions.
The pharmaceutical industry has also leveraged 2-Benzyloxy-4-bromotoluene in the development of antiviral agents. The bromine atom facilitates the introduction of diverse functional groups through transition-metal-catalyzed reactions, allowing for the creation of complex heterocyclic structures. These structures have shown promise in inhibiting viral proteases and polymerases, which are essential for viral replication. Furthermore, the benzyloxy group can contribute to improved pharmacokinetic properties, such as enhanced oral bioavailability and reduced toxicity.
Another emerging area where 2-Benzyloxy-4-bromotoluene finds utility is in materials science. Its aromatic structure and functional groups make it a suitable candidate for designing organic semiconductors and liquid crystals. These materials are integral to advanced display technologies, such as OLEDs (organic light-emitting diodes) and LC displays (liquid crystal displays). The ability to modify both the bromine and benzyloxy positions allows for fine-tuning of electronic properties, such as charge transport rates and thermal stability.
In conclusion, 2-Benzyloxy-4-bromotoluene (CAS No. 1114808-93-3) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse chemical modifications, making it a cornerstone in synthetic chemistry. As research continues to uncover new methodologies and applications, 2-Benzyloxy-4-bromotoluene is poised to remain at the forefront of innovation in these fields.
1114808-93-3 (2-Benzyloxy-4-bromotoluene) Related Products
- 5422-50-4(Benzene,1-bromo-2-[(2-methylphenoxy)methyl]-)
- 1283309-79-4((3-(5-Bromo-2-methoxybenzyloxy)phenyl)methanol)
- 856382-93-9(BENZENE, 4-BROMO-2-METHYL-1-[(2-METHYLPHENYL)METHOXY]-)
- 17102-63-5(4-Bromo-2-methoxybenzyl alcohol)
- 177759-46-5(2-Benzylox-5-bromobenzyl alcohol)
- 168196-87-0(2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene)
- 1094474-98-2(2-(Benzyloxy)-4-bromophenylmethanol)
- 1094750-85-2(4-Bromo-2-ethoxybenzyl alcohol)
- 149489-18-9(5-Bromo-2-ethoxybenzyl alcohol)
- 338454-43-6(5-Bromo-2-methoxybenzyl alcohol, methyl ether)